molecular formula C16H17N3O2 B2608383 N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide CAS No. 2034254-46-9

N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2608383
CAS No.: 2034254-46-9
M. Wt: 283.331
InChI Key: QFJKIZRYIMELKP-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Discovery and Inhibition Properties

The compound N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide is part of a broader class of chemicals explored for their potential in scientific research, particularly in the fields of medicinal chemistry and materials science. While direct studies on this specific compound are limited, related compounds have demonstrated significant scientific applications, especially in the discovery of selective inhibitors for various kinases and in material science for the development of sensors and catalysts.

For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, through strategic substitution at the pyridine and pyridone positions, have shown improved enzyme potency and selectivity, with some advancing into clinical trials due to their promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Material Synthesis and Non-Linear Optical Properties

Research into water-mediated synthesis of related bipyridine-carboxamide compounds has revealed their potential in creating materials with non-linear optical (NLO) properties and anticancer activity. Through computational chemistry methods and molecular docking analyses, these compounds have been studied for their interactions with biological targets, such as the colchicine binding site of tubulin, indicating a role in inhibiting tubulin polymerization (Jayarajan et al., 2019).

Catalysis and Crystal Engineering

The carboxamide-pyridine N-oxide heterosynthon has been explored for its application in crystal engineering and the synthesis of pharmaceutical cocrystals. This approach leverages N-H...O- hydrogen bonding and C-H...O interactions to assemble molecules into desired structures, showcasing the versatility of bipyridine derivatives in material science (Reddy et al., 2006).

Anticancer Research

In the field of anticancer research, coordinatively saturated and substitutionally inert polypyridyl Ru(II) compounds, including those related to the bipyridine-carboxamide class, have been studied. These compounds exhibit antiproliferative activity through mechanisms other than ligand exchange, such as targeting mitochondria in cancer cells, presenting a new avenue for cancer therapy (Pierroz et al., 2012).

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(14-4-2-10-21-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1,3,5-9,14H,2,4,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJKIZRYIMELKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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